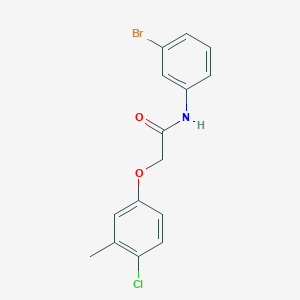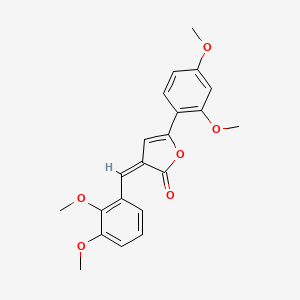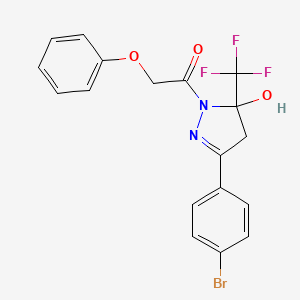
5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as BMTP-11, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects:
5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has also been found to have anti-inflammatory and antioxidant effects. These properties make it a potential candidate for the treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potency. It has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is its stability. It is a relatively unstable compound and can degrade over time, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for the study of 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of new cancer therapies based on its anti-cancer properties. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one and to optimize its synthesis and stability.
Méthodes De Synthèse
The synthesis of 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves a multi-step process that requires several chemical reactions. The starting materials for the synthesis are 2-bromo-3-phenylpropenal and thiosemicarbazide, which undergo a condensation reaction to form 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-1,3-thiazolidine-2-thione. This compound is then oxidized to form 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one.
Applications De Recherche Scientifique
5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 5-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has potent anti-cancer properties and can induce apoptosis (cell death) in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
(5E)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNOS2/c1-15-12(16)11(18-13(15)17)8-10(14)7-9-5-3-2-4-6-9/h2-8H,1H3/b10-7-,11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCHHUAYIQHVER-BDLVGCLISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC(=CC2=CC=CC=C2)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C(=C\C2=CC=CC=C2)\Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5143867.png)
![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)
![2-(methylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5143890.png)
![4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5143895.png)

![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)



![2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime](/img/structure/B5143922.png)
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5143923.png)

![2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5143935.png)
![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)